Dmab-anabaseine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

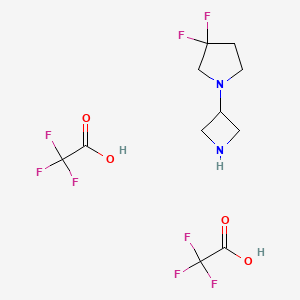

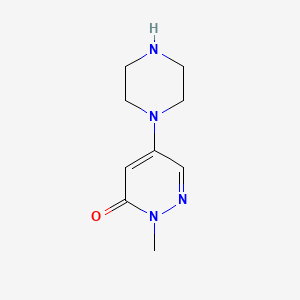

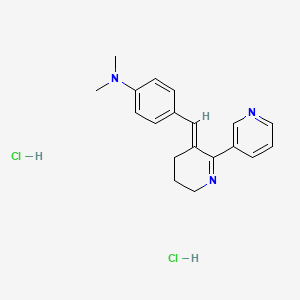

DMAB-anabaseine dihydrochloride is a partial agonist at α7-containing neuronal nicotinic receptors (nAChR) and an antagonist at α4β2 and other nicotinic receptors . It exhibits specific cognition-enhancing effects as it improves rat long-term memory .

Molecular Structure Analysis

The molecular formula of DMAB-anabaseine dihydrochloride is C19H21N3•2HCl . It has a molecular weight of 364.32 .Applications De Recherche Scientifique

Neurological Research : Dmab-anabaseine dihydrochloride and its analogs have shown potential in improving passive and active avoidance behaviors in nucleus basalis-lesioned rats, suggesting their role in mimicking memory-related behaviors similar to nicotine (Meyer et al., 1994).

Chemical Analysis : It's used in the study of dihydrogen bond intermediated alcoholysis, demonstrating its chemical properties and reaction mechanisms in nonaqueous media (Golub et al., 2015).

Biochemical Assays : Dmab-anabaseine dihydrochloride is utilized in developing novel spectrophotometric methods for measuring peroxidase activity in plant extracts (Nagaraja et al., 2009).

Toxicology : Studies on dimethylamine borane (a compound related to Dmab-anabaseine dihydrochloride) reveal its potential toxic effects on humans, especially through dermal absorption, which can lead to neurological and peripheral neuropathy (Tsan et al., 2005).

Catalysis Research : Dmab-anabaseine dihydrochloride is involved in studies of surface plasmon assisted catalysis, particularly in the cyclic redox of certain chemicals, providing insights into chemical reactions under unique conditions (Xu et al., 2013).

Medical Research : In a separate context, 'Dmab' as denosumab, a monoclonal antibody, has been investigated for its effects on bone formation and metabolic bone diseases (Portal-Núñez et al., 2017).

Pharmacological Studies : Dmab-anabaseine dihydrochloride is also researched for its interactions with brain nicotinic receptors and its potential as an Alzheimer's drug candidate (Kem et al., 2004).

Mécanisme D'action

Orientations Futures

A synthetic derivative of anabaseine, DMAB-anabaseine dihydrochloride improves memory in experimental animals and humans and is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia . This suggests that it could have potential therapeutic applications in the treatment of cognitive disorders.

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dmab-anabaseine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)